Glucocamelinin
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Overview
Description
Glucocamelinin is a glucosinolate compound found in Camelina sativa, an oilseed crop in the Brassicaceae family . Glucosinolates are secondary metabolites known for their role in plant defense and potential health benefits . This compound, specifically, is characterized by its unique structure, which includes a glucose molecule covalently bonded to a sulfur and a sulfated dioxamine with a methylsulfinyl decyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of glucocamelinin involves the extraction of glucosinolates from Camelina sativa seeds. The seeds are first ground into a fine powder and then extracted using 80% cold methanol to denature myrosinase, an enzyme that can degrade glucosinolates . The extract is then separated using high-performance liquid chromatography (HPLC) with an HSS T3 column . This method avoids the tedious desulfation steps and toxic reagents typically used in glucosinolate extraction .
Industrial Production Methods
For industrial production, the extraction process is scaled up to handle larger quantities of Camelina sativa seeds. The seeds are processed in large batches, and the extraction is carried out using industrial-grade methanol and acetonitrile . The separation and purification steps are also scaled up, utilizing industrial HPLC systems to ensure high precision and accuracy in the quantification of this compound .
Chemical Reactions Analysis
Types of Reactions
Glucocamelinin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize the sulfur atom in this compound.
Reduction: Reducing agents like sodium borohydride can be used to reduce the sulfinyl group in this compound.
Major Products
The major products formed from these reactions include various sulfur-containing compounds and glucose derivatives .
Scientific Research Applications
Glucocamelinin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of glucocamelinin involves its interaction with various molecular targets and pathways. Upon hydrolysis by myrosinase, this compound releases bioactive compounds that can modulate cellular processes . These compounds can interact with signaling pathways involved in inflammation and apoptosis, contributing to their potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Glucoarabin: Another glucosinolate found in Camelina sativa, characterized by a methylsulfinyl nonyl group.
Homoglucocamelinin: Similar to this compound but with an undecyl group instead of a decyl group.
Uniqueness
This compound is unique due to its specific methylsulfinyl decyl group, which imparts distinct chemical and biological properties . This structural uniqueness contributes to its specific interactions with molecular targets and its potential health benefits .
Properties
Molecular Formula |
C18H34KNO10S3 |
---|---|
Molecular Weight |
559.8 g/mol |
IUPAC Name |
potassium;[(E)-[11-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylundecylidene]amino] sulfate |
InChI |
InChI=1S/C18H35NO10S3.K/c1-31(24)11-9-7-5-3-2-4-6-8-10-14(19-29-32(25,26)27)30-18-17(23)16(22)15(21)13(12-20)28-18;/h13,15-18,20-23H,2-12H2,1H3,(H,25,26,27);/q;+1/p-1/b19-14+;/t13-,15-,16+,17-,18+,31?;/m1./s1 |
InChI Key |
DVZXLLCGODRPTD-VJZBKDBFSA-M |
Isomeric SMILES |
CS(=O)CCCCCCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CS(=O)CCCCCCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
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